molecular formula C7H15N3 B13022649 [(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine

[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine

Cat. No.: B13022649
M. Wt: 141.21 g/mol
InChI Key: XFLLSEJNVPFMEF-SSDOTTSWSA-N
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Description

[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine is a bicyclic organic compound known for its unique structure and versatile applications. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO or triethylenediamine. This compound is widely used in organic synthesis, catalysis, and various industrial processes due to its strong nucleophilic and basic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde and a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of substituted products .

Mechanism of Action

The mechanism of action of [(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine involves its strong nucleophilic and basic nature. It can act as a catalyst by donating electron pairs to electrophilic centers, facilitating various chemical transformations. The compound’s bicyclic structure provides stability and enhances its reactivity in different chemical environments .

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine

InChI

InChI=1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2/t7-/m1/s1

InChI Key

XFLLSEJNVPFMEF-SSDOTTSWSA-N

Isomeric SMILES

C1CN2CCN1C[C@H]2CN

Canonical SMILES

C1CN2CCN1CC2CN

Origin of Product

United States

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